3-Methoxybenzamide
Overview
Description
m-Methoxybenzamide: is an organic compound with the molecular formula C8H9NO2 . . This compound belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Mechanism of Action
Target of Action
3-Methoxybenzamide primarily targets Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key enzyme involved in DNA repair and genomic stability .
Mode of Action
This compound acts as an inhibitor of PARP1 . By inhibiting PARP1, it disrupts the normal function of this enzyme, which can lead to changes in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the base excision repair (BER) pathway . This pathway is crucial for repairing damaged DNA and maintaining genomic stability . Disruption of this pathway can lead to genomic instability and altered cellular functions .
Result of Action
The inhibition of PARP1 by this compound can lead to cell division inhibition in certain organisms, such as Bacillus subtilis . This can result in filamentation and eventually lysis of cells . In plants, it has been shown to enhance growth, microtuberization, and transformation efficiency .
Biochemical Analysis
Biochemical Properties
3-Methoxybenzamide interacts with ADP-ribosyltransferase, a class of enzymes that transfer the ADP-ribose moiety of NAD+ to target proteins . This interaction inhibits the function of ADP-ribosyltransferase, leading to the disruption of certain cellular processes .
Cellular Effects
In the context of cellular effects, this compound has been observed to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that this compound can influence cell function by disrupting normal cell division processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ADP-ribosyltransferase. By inhibiting this enzyme, this compound disrupts the ADP-ribosylation of target proteins, a post-translational modification that regulates protein function . This disruption can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that the effects of this compound may be time-dependent, with prolonged exposure leading to increased cellular disruption .
Metabolic Pathways
Given its role as an inhibitor of ADP-ribosyltransferase, it is likely involved in the metabolism of NAD+, a coenzyme involved in redox reactions .
Subcellular Localization
Given its role as an inhibitor of ADP-ribosyltransferase, it is likely that it localizes to areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing m-Methoxybenzamide involves the reaction of m-methoxybenzoic acid with ammonia or amine derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of m-Methoxybenzamide often involves the use of N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents . The reaction is carried out in methanol under reflux conditions, followed by purification through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-Methoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like halogens or alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
m-Methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- p-Methoxybenzamide
- o-Methoxybenzamide
- m-Hydroxybenzamide
- m-Aminobenzamide
Comparison: m-Methoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity . Compared to its isomers (p-Methoxybenzamide and o-Methoxybenzamide), m-Methoxybenzamide has distinct properties that make it more suitable for certain applications, such as PARP inhibition .
Properties
IUPAC Name |
3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLPDIMEREJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206848 | |
Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-86-5 | |
Record name | 3-Methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03073 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |
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Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |
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Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |
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Record name | 3-METHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 3-Methoxybenzamide (3-MBA)?
A1: this compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, , , , , , , , ] It exerts its effects by binding to the catalytic site of PARP, preventing the transfer of ADP-ribose units from NAD+ to acceptor proteins. []
Q2: Does 3-MBA affect other cellular processes besides PARP inhibition?
A2: While primarily known for PARP inhibition, 3-MBA can affect other cellular processes, particularly at higher concentrations. These include:
- Nucleotide Metabolism: 3-MBA can deplete ribonucleotide pools, particularly UTP, and inhibit the incorporation of precursors like formate and glycine into nucleotides. []
- DNA Synthesis: It inhibits thymidine incorporation into DNA. []
- Cell Cycle Progression: 3-MBA can delay or arrest cell cycle progression, particularly in cells undergoing DNA repair. []
- Differentiation: It can inhibit differentiation processes in certain cell types, such as macrophage differentiation in human granulocyte-macrophage progenitors. []
Q3: How does 3-MBA's interaction with PARP relate to its antibacterial activity?
A3: 3-MBA and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. [, , ] Although structurally similar to tubulin, FtsZ is a prokaryotic protein essential for bacterial cell division. 3-MBA derivatives bind to FtsZ, affecting its polymerization dynamics and ultimately disrupting bacterial cytokinesis. [, ]
Q4: Is the effect of 3-MBA on FtsZ similar to its effect on PARP?
A4: While both involve binding and altering protein function, the mechanisms differ. 3-MBA inhibits PARP's enzymatic activity by preventing ADP-ribosylation. [] In contrast, it disrupts FtsZ function by altering its polymerization dynamics, potentially stabilizing FtsZ polymers and hindering the formation of the cytokinetic ring. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q6: How do structural modifications of 3-MBA affect its activity?
A6: Modifications to the 3-MBA scaffold have been explored to enhance its properties:
- Fluorination: Adding fluorine atoms to the benzamide ring, particularly at the 2 and 6 positions, significantly increases FtsZ inhibitory activity and improves in vitro potency against Staphylococcus aureus. [, , ] This increased activity is attributed to enhanced hydrophobic interactions with the FtsZ protein. []
- Side Chain Length: Studies on derivatives targeting the dopamine D(3) receptor revealed that elongating the alkyl chain linking the benzamide to the piperazine ring improved D(3) affinity but decreased D(4) affinity. []
- Substitution on the Amide Nitrogen: Modifications to the amide bond generally decreased D(4) receptor affinity. []
Q7: How can the stability and bioavailability of 3-MBA be potentially improved?
A7: Strategies to enhance stability and bioavailability might include:
Q8: What in vitro and in vivo models have been used to study 3-MBA?
A8: Various models have been employed, including:
- Cell Culture:
- Mammalian cell lines (e.g., L1210 cells, C3H10T1/2 cells, mouse Ltk- cells) to study its effects on nucleotide metabolism, DNA synthesis, and cell cycle progression. [, , , ]
- Primary cell cultures (e.g., rat hepatocytes, human lymphocytes) to assess its impact on enzyme induction, DNA repair, and oxidative stress responses. [, , ]
- Animal Models:
Q9: Are there known resistance mechanisms to 3-MBA or its derivatives?
A9: Resistance to 3-MBA derivatives targeting FtsZ has been observed in bacteria. Specifically, a mutation in the FtsZ protein (G196A) in Staphylococcus aureus confers resistance to the 3-MBA derivative PC190723. []
Q10: What are some potential toxicities associated with 3-MBA?
A10:
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